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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546397

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(Polyethylene Glycol)-2000]
(DSPE-PEG(2000)-Mannose) is a functionalized phospholipid increasingly utilized in the
development of targeted nanomedicines for cancer immunotherapy.[1][2] This molecule
consists of three key components: a DSPE phospholipid anchor for stable integration into lipid-
based nanoparticles, a 2000 Da polyethylene glycol (PEG) spacer that enhances circulation
time and stability, and a terminal mannose ligand for active targeting.[3][4] The primary targets
for DSPE-PEG(2000)-Mannose are cells that highly express the mannose receptor (CD206), a
C-type lectin receptor.[3][5] In the context of the tumor microenvironment (TME), these cells
prominently include immunosuppressive M2-phenotype tumor-associated macrophages
(TAMs) and antigen-presenting cells (APCs) like dendritic cells (DCs).[6][7] By specifically
targeting these cell populations, DSPE-PEG(2000)-Mannose-functionalized nanoparticles offer
a promising strategy to remodel the immunosuppressive TME, enhance anti-tumor immune
responses, and improve the efficacy of cancer vaccines and immunomodulatory drugs.[8][9]
[10]

Principle of Action: Targeting the Mannose Receptor (CD206)

The therapeutic strategy hinges on the specific interaction between the mannose ligand on the
nanoparticle surface and the mannose receptor (CD206) expressed on target immune cells.
[11][12] TAMS, particularly the M2-like phenotype, are known to overexpress CD206 and are
associated with tumor progression, metastasis, and suppression of cytotoxic T-cell activity.[6]
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[13] Similarly, dendritic cells express CD206, which plays a role in antigen capture and
presentation.[7][14]

When nanoparticles functionalized with DSPE-PEG(2000)-Mannose are administered, the
mannose moieties act as a homing device, guiding the nanoparticles to CD206-expressing
cells within the TME.[10] This interaction triggers receptor-mediated endocytosis, leading to
efficient internalization of the nanoparticles and their therapeutic cargo directly into the target
cells.[3][15] This targeted delivery mechanism increases the local concentration of the
therapeutic agent, minimizes off-target toxicity, and enables novel immunotherapeutic
approaches.[16][17]
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Caption: Mechanism of DSPE-PEG-Mannose nanoparticle targeting.
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Core Applications & Methodologies
Targeting and Repolarizing Tumor-Associated
Macrophages (TAMs)

DSPE-PEG(2000)-Mannose nanopatrticles can deliver immunomodulatory agents to repolarize
M2 TAMs into a pro-inflammatory, anti-tumoral M1 phenotype.[8][18] This shift can restore anti-
tumor immunity within the TME.

Experimental Workflow:

Nanoparticle Formulation In Vitro Validation In Vivo Efficacy

F([);ng;u'ﬁitso':ir,;oe’gr\t,:ﬂss ( Culture M2-polarized ) Establish Tumor Model
DSPE-PEG-Mannose macrophages (e.g., RAW264.7) (e.g., B16-OVA, CT26)

v

Load with Repolarizing Agent
(e.g., TLR agonist, siRNA)

Y Y

Administer NPs
(e.g., i.v. injection)

Monitor Tumor Growth

Treat with NPs

Y

Characterize Size, Assess Uptake
Zeta Potential, Drug Load (Flow Cytometry)

Analyze Repolarization
(M1/M2 markers via
gRT-PCR, Flow, ELISA)

Analyze TME:
TAM polarization, T-cell infiltration
(

Immunohistochemistry, Flow Cytometry)

Click to download full resolution via product page

Caption: Workflow for TAM repolarization studies.

Enhancing Antigen Delivery for Cancer Vaccines

By targeting dendritic cells, DSPE-PEG(2000)-Mannose nanoparticles can function as potent
vaccine delivery systems.[9] They facilitate the co-delivery of tumor antigens and adjuvants to
APCs, leading to enhanced antigen processing and presentation, and the subsequent
activation of robust, tumor-specific T-cell responses.[7][19]
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Data Summary

Caption: Enhanced anti-tumor immunity via DC targeting.

Quantitative data from various studies using mannose-functionalized nanoparticles are

summarized below. These values represent typical ranges and should be optimized for specific

applications.
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Protocol 1: Formulation of DSPE-PEG(2000)-Mannose
Liposomes

This protocol describes a standard thin-film hydration method for preparing liposomes
incorporating DSPE-PEG(2000)-Mannose for targeted delivery.

Materials:

Main structural lipid (e.g., DSPC or DPPC)

e Cholesterol

o DSPE-PEG(2000) (for non-targeted control)
 DSPE-PEG(2000)-Mannose

o Therapeutic agent (e.g., doxorubicin, CpG ODN)

e Chloroform, Methanol, or other suitable organic solvent

e Hydration buffer (e.g., PBS pH 7.4, HEPES buffer)

¢ Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

e Lipid Film Preparation:

o In a round-bottom flask, dissolve the lipids in chloroform/methanol. A typical molar ratio is
55:40:5 for DSPC:Cholesterol:(DSPE-PEG-Mannose or DSPE-PEG).

o If encapsulating a lipophilic drug, add it at this stage.

o Remove the organic solvent using a rotary evaporator under vacuum at a temperature
above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid
film on the flask wall.

o Place the flask under high vacuum for at least 2 hours to remove residual solvent.
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e Hydration:

o Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve
it in the hydration buffer.

o Incubate the flask in a water bath at a temperature above the lipid phase transition
temperature (e.g., 65°C) for 1 hour with gentle agitation to form multilamellar vesicles
(MLVs).

e Size Extrusion:
o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

o Pass the suspension 11-21 times through polycarbonate membranes of a defined pore
size (e.g., 100 nm) using a mini-extruder device maintained at the same high temperature.

o Purification:

o Remove any unencapsulated drug by size exclusion chromatography (e.g., using a
Sephadex G-50 column) or through dialysis against the hydration buffer.

e Characterization:

o Measure the mean patrticle size, polydispersity index (PDI), and zeta potential using
Dynamic Light Scattering (DLS).

o Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-
Vis spectroscopy, HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100).

o Store the final liposomal formulation at 4°C.

Protocol 2: In Vitro Macrophage Uptake Assay via Flow
Cytometry

This protocol assesses the specific uptake of mannose-functionalized nanoparticles by
macrophages.

Materials:
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» Macrophage cell line (e.g., RAW 264.7, THP-1) or bone marrow-derived macrophages
(BMDMs).

o Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6 or labeled with a Cy5
dye).

e Mannose-targeted nanoparticles and non-targeted (control) nanoparticles.
o Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

e Free D-Mannose solution (for competition assay, e.g., 100 mg/mL).[11]

e FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

e Flow cytometer.

Procedure:

o Cell Seeding:

o Seed macrophages in a 24-well plate at a density of 1-2 x 10”5 cells/well and allow them
to adhere overnight.

o If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72
hours prior to the experiment.

o Competition Assay (Optional but Recommended):

o To confirm receptor-specific uptake, pre-incubate a subset of cells with a high
concentration of free D-Mannose for 30-60 minutes to block the mannose receptors.[11]

e Nanoparticle Incubation:

o Dilute the fluorescently labeled nanoparticles (both targeted and non-targeted) in fresh cell
culture medium to the desired concentration.

o Remove the old medium from the cells and add the nanoparticle-containing medium (and
the medium with free mannose for the competition group).
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o Incubate for a defined period (e.g., 2-4 hours) at 37°C. As a negative control, incubate one
set of cells at 4°C to inhibit active endocytosis.

e Cell Harvesting and Staining:

[¢]

After incubation, wash the cells three times with ice-cold PBS to remove non-internalized
nanoparticles.

o

Detach the cells using a cell scraper or a gentle dissociation reagent (e.g., TrypLE).

[e]

Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

o

Resuspend the cell pellet in 300-500 uL of FACS buffer.

e Flow Cytometry Analysis:

o Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate
channel (e.g., FITC for Coumarin-6, APC-Cy7 for Cy5).

o Gate on the live cell population based on forward and side scatter.

o Analyze the geometric mean fluorescence intensity (MFI) for each condition. A significant
increase in MFI for targeted nanoparticles compared to non-targeted ones, and a
reduction in MFI in the presence of free mannose, indicates successful CD206-mediated
uptake.[11][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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